molecular formula C15H9ClN4S B5776285 2-(2-chlorophenyl)[1,2,4]triazolo[1,5-c]quinazoline-5-thiol

2-(2-chlorophenyl)[1,2,4]triazolo[1,5-c]quinazoline-5-thiol

Cat. No. B5776285
M. Wt: 312.8 g/mol
InChI Key: PJSRFNOBICRFMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-chlorophenyl)[1,2,4]triazolo[1,5-c]quinazoline-5-thiol (CTQ) is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. CTQ belongs to the class of quinazoline derivatives, which are known for their diverse biological activities. The purpose of

Mechanism of Action

The mechanism of action of 2-(2-chlorophenyl)[1,2,4]triazolo[1,5-c]quinazoline-5-thiol is not fully understood. However, it has been proposed that this compound exerts its biological activity by interacting with various cellular targets, including DNA, enzymes, and receptors. This compound has been shown to induce DNA damage, which leads to cell cycle arrest and apoptosis. It has also been found to inhibit the activity of certain enzymes, such as topoisomerase and histone deacetylase, which are involved in DNA replication and gene expression. Furthermore, this compound has been shown to interact with various receptors, such as GABA and adenosine receptors, which are involved in the regulation of neurotransmitter release and immune response.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to induce the production of reactive oxygen species, which leads to oxidative stress and DNA damage. This compound has also been found to affect the expression of various genes involved in cell cycle regulation, apoptosis, and inflammation. Additionally, this compound has been shown to affect the activity of various enzymes involved in the metabolism of xenobiotics and drugs.

Advantages and Limitations for Lab Experiments

2-(2-chlorophenyl)[1,2,4]triazolo[1,5-c]quinazoline-5-thiol has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. It also exhibits potent biological activity at low concentrations, which makes it a promising candidate for drug development. However, this compound has some limitations for lab experiments. It is highly reactive and can undergo rapid degradation, which makes it difficult to work with. Additionally, this compound has not been extensively studied in vivo, which limits its potential therapeutic applications.

Future Directions

There are several future directions for the study of 2-(2-chlorophenyl)[1,2,4]triazolo[1,5-c]quinazoline-5-thiol. One potential direction is to investigate the pharmacokinetics and pharmacodynamics of this compound in vivo. This would provide valuable information about the efficacy and safety of this compound as a potential therapeutic agent. Another potential direction is to explore the potential synergistic effects of this compound with other drugs or compounds. This could lead to the development of novel combination therapies for various diseases. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the biological activity of this compound. This would provide valuable insights into its potential therapeutic applications.

Synthesis Methods

The synthesis of 2-(2-chlorophenyl)[1,2,4]triazolo[1,5-c]quinazoline-5-thiol involves the reaction of 2-chloroaniline with 2-mercaptobenzimidazole in the presence of sodium hydroxide and copper(II) sulfate pentahydrate. The reaction proceeds through a one-pot, three-step process, which involves the formation of an intermediate 2-(2-chlorophenyl)-1H-benzo[d]imidazole-5-thiol, followed by cyclization and dehydrogenation to form this compound. The yield of this compound obtained through this method is around 70%.

Scientific Research Applications

2-(2-chlorophenyl)[1,2,4]triazolo[1,5-c]quinazoline-5-thiol has been studied extensively for its potential therapeutic applications. It has been found to exhibit significant anticancer, antimicrobial, and anti-inflammatory activities. This compound has been shown to inhibit the growth of various cancer cell lines, including lung, breast, and colon cancer cells, by inducing apoptosis and cell cycle arrest. It has also been found to possess potent antibacterial and antifungal activities against a range of bacterial and fungal strains. Additionally, this compound has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.

properties

IUPAC Name

2-(2-chlorophenyl)-3H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClN4S/c16-11-7-3-1-5-9(11)13-18-14-10-6-2-4-8-12(10)17-15(21)20(14)19-13/h1-8H,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJSRFNOBICRFMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=C4C=CC=CC4=NC(=S)N3N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001324510
Record name 2-(2-chlorophenyl)-3H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001324510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49665154
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

886188-87-0
Record name 2-(2-chlorophenyl)-3H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001324510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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